molecular formula C16H26O4 B14461540 2-Ethyl-1,3-hexanediol, dimethacrylate CAS No. 67952-76-5

2-Ethyl-1,3-hexanediol, dimethacrylate

Cat. No.: B14461540
CAS No.: 67952-76-5
M. Wt: 282.37 g/mol
InChI Key: XCEMCGLOIBZVIY-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-hexanediol, dimethacrylate is an organic compound with the molecular formula C14H24O4. It is a derivative of 2-ethyl-1,3-hexanediol, where the hydroxyl groups are esterified with methacrylic acid. This compound is used in various industrial applications, particularly in the production of polymers and resins due to its ability to undergo polymerization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1,3-hexanediol, dimethacrylate typically involves the esterification of 2-ethyl-1,3-hexanediol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the efficiency and yield of the product. The continuous removal of water and the use of high-purity reactants are crucial for obtaining a high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3-hexanediol, dimethacrylate primarily undergoes polymerization reactions due to the presence of methacrylate groups. These groups can participate in free radical polymerization, leading to the formation of cross-linked polymers.

Common Reagents and Conditions

    Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Esterification: Catalyzed by acids like sulfuric acid or p-toluenesulfonic acid.

Major Products

The major products formed from the polymerization of this compound are cross-linked polymers, which are used in coatings, adhesives, and dental materials.

Scientific Research Applications

2-Ethyl-1,3-hexanediol, dimethacrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.

    Medicine: Utilized in dental materials and medical adhesives due to its biocompatibility and mechanical properties.

    Industry: Applied in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The primary mechanism of action of 2-ethyl-1,3-hexanediol, dimethacrylate involves its ability to undergo polymerization. The methacrylate groups in the compound can form free radicals under the influence of initiators, leading to the formation of polymer chains. These polymer chains can further cross-link, resulting in a three-dimensional network that imparts mechanical strength and stability to the material.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-1,3-hexanediol: The parent compound, which lacks the methacrylate groups and thus does not undergo polymerization.

    1,6-Hexanediol dimethacrylate: Another dimethacrylate compound with similar polymerization properties but different molecular structure.

Uniqueness

2-Ethyl-1,3-hexanediol, dimethacrylate is unique due to its specific molecular structure, which combines the properties of 2-ethyl-1,3-hexanediol and methacrylic acid. This combination allows it to participate in polymerization reactions, making it valuable in the production of high-performance materials.

Properties

CAS No.

67952-76-5

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

[2-ethyl-3-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate

InChI

InChI=1S/C16H26O4/c1-7-9-14(20-16(18)12(5)6)13(8-2)10-19-15(17)11(3)4/h13-14H,3,5,7-10H2,1-2,4,6H3

InChI Key

XCEMCGLOIBZVIY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(CC)COC(=O)C(=C)C)OC(=O)C(=C)C

Origin of Product

United States

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